tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate typically involves the reaction of a chromene derivative with a piperidine derivative in the presence of a boronate ester. The reaction conditions often include the use of a palladium catalyst and a base such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds, while oxidation reactions can produce boronic acids .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and electronic devices. Its boronate ester group provides unique properties that can be exploited in material science .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins . This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides additional rigidity and stability compared to other boronate esters. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C24H34BNO5 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H34BNO5/c1-21(2,3)29-20(27)26-14-12-24(13-15-26)16-18(17-10-8-9-11-19(17)28-24)25-30-22(4,5)23(6,7)31-25/h8-11,16H,12-15H2,1-7H3 |
InChI Key |
HGFULWJJTHSPRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24 |
Origin of Product |
United States |
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